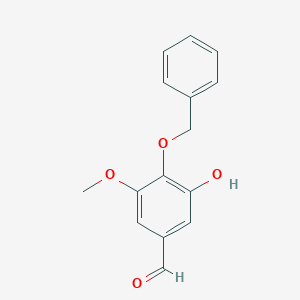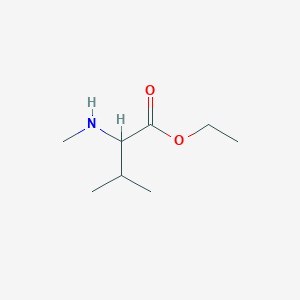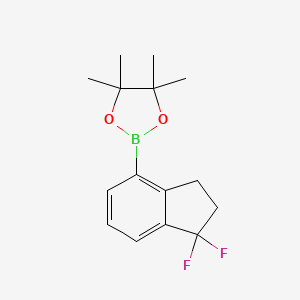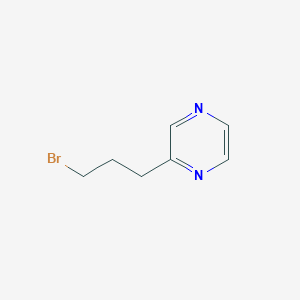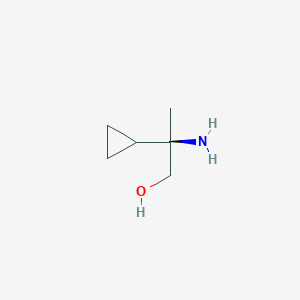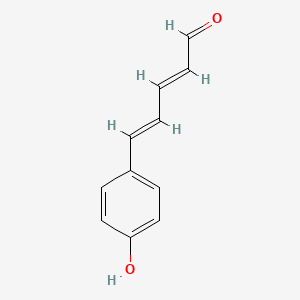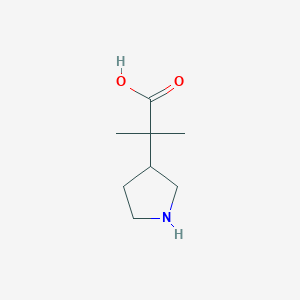
4-Cyclobutoxy-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutoxy-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-1H-pyrazole typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method includes the reaction of cyclobutanone with hydrazine hydrate under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclobutoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxy group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide in an inert solvent such as dichloromethane.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Cyclobutoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-1H-pyrazole: Similar in structure but with a methoxy group instead of a cyclobutoxy group.
4-Ethoxy-1H-pyrazole: Contains an ethoxy group, differing in the length of the alkyl chain.
4-Butoxy-1H-pyrazole: Features a butoxy group, differing in the ring structure of the alkyl chain.
Uniqueness
4-Cyclobutoxy-1H-pyrazole is unique due to its cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
4-cyclobutyloxy-1H-pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(3-1)10-7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) |
InChI-Schlüssel |
UTNFLLYIVGSPOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)

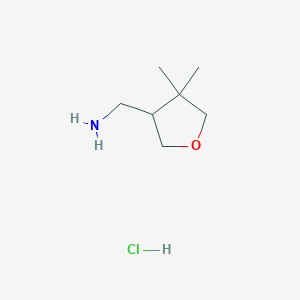

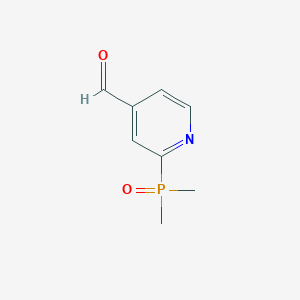
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
